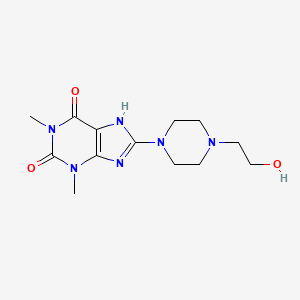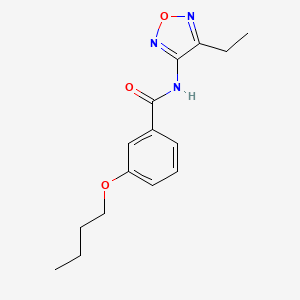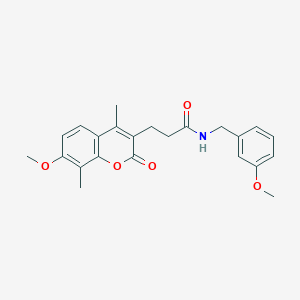
1H-Purine-2,6-dione, 3,7-dihydro-8-(4-(2-hydroxyethyl)-1-piperazinyl)-1,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Purine-2,6-dione, 3,7-dihydro-8-(4-(2-hydroxyethyl)-1-piperazinyl)-1,3-dimethyl- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a purine core substituted with a piperazine ring and hydroxyethyl group. It is often studied for its potential biological and pharmacological activities.
Métodos De Preparación
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-8-(4-(2-hydroxyethyl)-1-piperazinyl)-1,3-dimethyl- involves several steps. The primary synthetic route includes the following steps:
Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Substitution with Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the purine core reacts with piperazine derivatives under controlled conditions.
Introduction of Hydroxyethyl Group: The hydroxyethyl group is added via alkylation reactions, where the piperazine-substituted purine reacts with ethylene oxide or similar reagents.
Industrial production methods often involve optimizing these reactions to increase yield and purity, using catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
1H-Purine-2,6-dione, 3,7-dihydro-8-(4-(2-hydroxyethyl)-1-piperazinyl)-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyethyl group or piperazine ring is replaced with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Purine-2,6-dione, 3,7-dihydro-8-(4-(2-hydroxyethyl)-1-piperazinyl)-1,3-dimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mecanismo De Acción
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-8-(4-(2-hydroxyethyl)-1-piperazinyl)-1,3-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar compounds to 1H-Purine-2,6-dione, 3,7-dihydro-8-(4-(2-hydroxyethyl)-1-piperazinyl)-1,3-dimethyl- include other purine derivatives with different substituents These compounds share a common purine core but differ in their functional groups, leading to variations in their chemical and biological properties
Propiedades
Número CAS |
40171-75-3 |
|---|---|
Fórmula molecular |
C13H20N6O3 |
Peso molecular |
308.34 g/mol |
Nombre IUPAC |
8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H20N6O3/c1-16-10-9(11(21)17(2)13(16)22)14-12(15-10)19-5-3-18(4-6-19)7-8-20/h20H,3-8H2,1-2H3,(H,14,15) |
Clave InChI |
MFMUXBMPMXPWAT-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCN(CC3)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,4-dimethylbenzamide](/img/structure/B11380978.png)
![N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B11380979.png)
![6-benzyl-3-tert-butyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11380981.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11380987.png)
![5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-(naphthalen-1-yl)pyrimidine-4-carboxamide](/img/structure/B11380990.png)
![N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3-methoxybenzamide](/img/structure/B11380996.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11381033.png)
![1-(3-chlorophenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11381036.png)
![10-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one](/img/structure/B11381037.png)
![3-[2-(2-Methoxyphenyl)ethyl]-12-methyl-2,3,4,6,7,8,9,10-octahydro-1,11-dioxa-3-azatetraphen-10-one](/img/structure/B11381039.png)

![N-(2-furylmethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11381043.png)
![N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-phenoxyacetamide](/img/structure/B11381055.png)
